3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine
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Overview
Description
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a suitable methoxybenzyl halide and a thiol derivative.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce any carbonyl groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Methoxybenzyl halides, thiol derivatives, boronic acids, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and triazole groups allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-((3-Methoxybenzyl)thio)-4H-1,2,4-triazole: Lacks the trimethoxyphenyl group, resulting in different chemical properties and biological activities.
5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine: Lacks the methoxybenzyl group, affecting its binding affinity and specificity.
Uniqueness
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is unique due to the presence of both methoxybenzyl and trimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these groups enhances its ability to interact with various molecular targets, making it a valuable compound for research and development.
Biological Activity
3-((3-Methoxybenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine is a triazole derivative that has garnered attention due to its diverse biological activities. This compound features a unique structure that includes a triazole ring and two methoxy-substituted phenyl groups, which contribute to its potential pharmacological properties. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones under acidic or basic conditions.
- Introduction of the Methoxybenzyl Group : This is done via nucleophilic substitution using methoxybenzyl halides and thiol derivatives.
- Attachment of the Trimethoxyphenyl Group : Coupling reactions such as Suzuki or Heck reactions are employed for this purpose.
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for these compounds often falls within the range of 31.25 - 62.5 μg/mL .
Antifungal Activity
The compound also shows antifungal activity against pathogens like Candida albicans. The structure-activity relationship (SAR) suggests that modifications in substituents can influence both antimicrobial and antifungal efficacy .
Anticancer Activity
Investigations into the anticancer potential of this triazole derivative reveal promising results. For example, studies have indicated that certain triazole derivatives can inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways or cellular proliferation.
- Binding Affinity : The presence of methoxy groups enhances binding affinity to target proteins or enzymes due to increased lipophilicity and steric interactions .
Comparative Analysis with Similar Compounds
Compound | Structure | Biological Activity |
---|---|---|
3-((3-Methoxybenzyl)thio)-4H-1,2,4-triazole | Lacks trimethoxyphenyl group | Reduced activity |
5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine | Lacks methoxybenzyl group | Different binding profile |
The unique combination of both methoxybenzyl and trimethoxyphenyl groups in this compound enhances its biological reactivity compared to its analogs .
Case Studies
A notable study conducted by Sameliuk et al. (2021) explored various derivatives of triazole compounds for their antimicrobial properties. Their findings highlighted that compounds with methoxy substitutions exhibited superior activity against Staphylococcus aureus and other pathogens . Another investigation focused on the anticancer effects of triazoles on HT29 cells showed significant cytotoxicity linked to specific structural features of the compounds tested .
Properties
CAS No. |
676588-52-6 |
---|---|
Molecular Formula |
C19H22N4O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C19H22N4O4S/c1-24-14-7-5-6-12(8-14)11-28-19-22-21-18(23(19)20)13-9-15(25-2)17(27-4)16(10-13)26-3/h5-10H,11,20H2,1-4H3 |
InChI Key |
VUGDNFDOUVQFDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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